Product packaging for (3-Bromo-5-isopropoxyphenyl)methanol(Cat. No.:CAS No. 1933562-20-9)

(3-Bromo-5-isopropoxyphenyl)methanol

Cat. No.: B6309569
CAS No.: 1933562-20-9
M. Wt: 245.11 g/mol
InChI Key: XQLBHCZJJWZPRW-UHFFFAOYSA-N
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Description

(3-Bromo-5-isopropoxyphenyl)methanol is a versatile chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features a benzyl alcohol group and a bromo-isopropoxy substitution pattern on the phenyl ring, making it a valuable intermediate for constructing more complex molecules via cross-coupling reactions and other synthetic transformations. Its structural motifs are found in compounds targeting various enzymes, including protein kinases . Researchers utilize this scaffold to develop and optimize potential inhibitors for biological targets. For instance, alkoxy and bromo substituents on aromatic systems are common in developing potent small-molecule inhibitors, such as those for anaplastic lymphoma kinase (ALK), where such groups contribute to enhanced potency and selectivity by engaging key hydrophobic regions in the enzyme's active site . The bromine atom serves as an excellent handle for further functionalization through metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The isopropoxy group can influence the compound's metabolic stability and overall pharmacokinetic properties. This chemical is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO2 B6309569 (3-Bromo-5-isopropoxyphenyl)methanol CAS No. 1933562-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBHCZJJWZPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Isopropoxyphenyl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of (3-bromo-5-isopropoxyphenyl)methanol reveals several logical disconnection points. The primary bond cleavages to consider are the carbon-bromine (C-Br) bond, the ether linkage of the isopropoxy group, and the bond connecting the hydroxymethyl group to the aromatic ring. These disconnections lead to readily available starting materials and inform the forward synthetic strategies discussed in subsequent sections.

The most common retrosynthetic approach involves disconnecting the hydroxymethyl group, suggesting a precursor such as 3-bromo-5-isopropoxybenzaldehyde (B1447677) or a corresponding carboxylic acid derivative. Another viable strategy is to disconnect the isopropoxy group, leading to the precursor 3-bromo-5-hydroxybenzyl alcohol. biosynth.com Finally, the C-Br bond can be disconnected, pointing towards an isopropoxyphenylmethanol precursor that can undergo electrophilic bromination.

Classical Synthetic Approaches to the Core Structure

Traditional methods for synthesizing this compound have relied on a series of well-established organic transformations. These approaches, while often robust, may involve multiple steps and require specific reaction conditions to achieve the desired product.

Direct Halogenation of Related Phenol (B47542) Derivatives

The direct halogenation of phenolic compounds is a fundamental method for introducing a bromine atom onto the aromatic ring. In the context of synthesizing this compound, a plausible precursor would be a phenol derivative with an isopropoxy group already in place. The directing effects of the hydroxyl and isopropoxy groups would guide the regioselectivity of the bromination reaction. For instance, the bromination of a protected 5-isopropoxyphenol derivative could be a potential route. The use of brominating agents like N-bromosuccinimide (NBS) can offer improved regioselectivity compared to elemental bromine. nih.gov

Reduction of Corresponding Aromatic Carboxylic Acid Derivatives or Aldehydes to the Methanol (B129727) Moiety

A widely employed strategy for the synthesis of benzyl (B1604629) alcohols is the reduction of the corresponding carboxylic acids or aldehydes. In this case, 3-bromo-5-isopropoxybenzoic acid uni.lu or 3-bromo-5-isopropoxybenzaldehyde would serve as key intermediates. These precursors can be effectively reduced to this compound using various reducing agents.

Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent depends on the specific functional groups present in the molecule to avoid unwanted side reactions. For example, LiAlH₄ is a powerful reducing agent capable of reducing both aldehydes and carboxylic acids, while NaBH₄ is generally milder and more selective for aldehydes.

A specific synthetic route involves the reduction of 5-bromobenzo[b]thiophene-3-carboxylic acid to its corresponding methanol derivative, showcasing a similar transformation on a related heterocyclic system. chemicalbook.com

Etherification Reactions for Isopropoxy Group Introduction

The introduction of the isopropoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an isopropyl halide. The precursor for this reaction would be a molecule containing a hydroxyl group at the 3-position of the bromo-substituted aromatic ring, such as 3-bromo-5-hydroxybenzyl alcohol. biosynth.com

The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenol and form the more nucleophilic phenoxide ion. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing potential side reactions, such as elimination of the alkyl halide.

Modern and Catalytic Approaches for Enhanced Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for constructing molecules like this compound. These modern approaches often utilize metal catalysts to facilitate key bond-forming reactions.

Metal-Catalyzed Coupling Reactions in Precursor Synthesis

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have become indispensable tools in organic synthesis. While not directly forming the final product in one step, these reactions are instrumental in the synthesis of key precursors. For example, a Suzuki coupling could be used to construct the carbon skeleton of a precursor to this compound by coupling a boronic acid derivative with a halogenated aromatic compound.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard or Organolithium Chemistry)

Organometallic reagents, particularly Grignard and organolithium species, are powerful tools for the formation of carbon-carbon bonds, providing a direct pathway to substituted benzyl alcohols like this compound. These reactions typically involve the nucleophilic addition of the organometallic compound to an appropriate aldehyde or a related electrophile.

A common strategy involves the preparation of a Grignard reagent from a brominated aromatic precursor. For instance, a bromo-difluoro-piperonyl cyclonene can be reacted with magnesium metal in a solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding Grignard reagent. google.com This highly reactive intermediate can then be treated with an electrophile such as dimethylformamide (DMF) to introduce a formyl group, which is subsequently reduced to the hydroxymethyl group present in the target molecule. google.com The reduction step is often accomplished using a mild reducing agent like sodium borohydride. google.com

The general applicability of Grignard reagents in the synthesis of benzyl alcohols is well-established. The reaction of an aryl or alkyl Grignard reagent with an aldehyde is a classic and effective method. acs.org Furthermore, advancements in this area have led to the development of transition-metal-catalyzed cross-coupling reactions. For example, nickel complexes have been shown to be efficient catalysts for the direct cross-coupling of benzyl alcohols with aryl or alkyl Grignard reagents. acs.org This approach involves the activation of the C–O bond of the benzyl alcohol, offering a direct route to functionalized products. acs.org

Similarly, organolithium reagents can be employed. These are typically more reactive than their Grignard counterparts. While specific examples for the direct synthesis of this compound using organolithium reagents are not prevalent in the reviewed literature, the general principles of their reactivity suggest their potential utility. The reaction of an organolithium species with a suitably substituted benzaldehyde (B42025) would be a viable, albeit potentially less selective, synthetic route.

It is important to note that the preparation of organometallic compounds from aryl halides requires careful control of reaction conditions to prevent unwanted side reactions. libretexts.org The use of inert atmospheres and anhydrous solvents is crucial to avoid the decomposition of the highly reactive organometallic intermediates. libretexts.org

Advanced Functionalization of Simple Benzyl Alcohols

An alternative to building the aromatic ring system from scratch is the direct functionalization of a simpler, pre-existing benzyl alcohol. This approach can offer advantages in terms of step economy and atom economy.

One such advanced method is the direct cross-coupling of benzyl alcohols to introduce aryl or other functional groups. nih.gov Palladium-catalyzed Suzuki-Miyaura coupling, for example, has been successfully used to arylate benzyl alcohols. nih.gov This reaction proceeds through the activation of the benzylic C–O bond, allowing for the formation of a new carbon-carbon bond with a boronic acid derivative. nih.gov This methodology is notable for its compatibility with various functional groups and its operation under mild conditions. nih.gov

Another strategy involves the chemoselective etherification of benzyl alcohols. While not a direct route to this compound itself, which has an isopropoxy group, understanding these selective transformations is crucial. For instance, a method utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) can selectively convert benzyl alcohols to their corresponding methyl or ethyl ethers, leaving other hydroxyl groups untouched. organic-chemistry.org This selectivity arises from the preferential formation of a benzylic carbocation intermediate. organic-chemistry.org Such selective functionalization techniques could potentially be adapted for the introduction of the isopropoxy group onto a suitable dihydroxybenzyl alcohol precursor.

Furthermore, the development of transition-metal-catalyzed reactions has enabled the direct conversion of benzyl alcohols into benzyl Grignard reagents. acs.org This unprecedented transformation, promoted by iron, cobalt, or nickel catalysts in the presence of a Grignard reagent like hexylmagnesium chloride, opens up new avenues for the functionalization of benzyl alcohols. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can benefit from the application of these principles.

Solvent-Free and Atom-Economical Methodologies

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key tenet of green chemistry. Methodologies that maximize atom economy, such as addition reactions and certain catalytic cycles, are highly desirable.

While specific solvent-free syntheses for this compound are not detailed in the available literature, the principles can be applied. For example, reactions that proceed via catalytic pathways, such as the palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols, are inherently more atom-economical than stoichiometric reactions that generate significant byproducts. nih.gov

The reduction of aldehydes to alcohols is a common step in the synthesis of benzyl alcohols. The use of reducing agents like sodium borohydride in a protic solvent such as methanol or ethanol is a widely practiced method. chemicalbook.com While not entirely solvent-free, optimizing the reaction conditions to minimize solvent usage and employing recyclable catalysts are steps toward greener synthesis.

Biocatalytic Transformations and Sustainable Reagent Development

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. Enzymes operate under mild conditions (pH and temperature) and in aqueous media, reducing the need for harsh reagents and organic solvents.

While specific biocatalytic routes to this compound are not explicitly described in the search results, the potential for such transformations exists. For example, enzymes such as lipases are known to catalyze esterification and transesterification reactions with high selectivity. It is conceivable that a lipase (B570770) could be used to resolve a racemic mixture of a precursor to this compound, or to catalyze the introduction of the isopropoxy group.

The development of sustainable reagents is another cornerstone of green chemistry. This includes the use of renewable feedstocks and the design of reagents that are less toxic and more biodegradable. The use of simple and readily available starting materials, as seen in some of the described syntheses, aligns with this principle. For instance, starting from a simple hydroxybenzoic acid derivative and employing efficient catalytic methods represents a move towards more sustainable chemical production.

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

The stereoselective synthesis of a chiral molecule is crucial when one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. In the case of this compound, the molecule itself is achiral as it does not possess a stereocenter. Therefore, the synthesis of enantiomeric forms is not applicable.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Isopropoxyphenyl Methanol

Reactions at the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its reactivity is characteristic of this functional class. It can undergo oxidation to form an aldehyde or a carboxylic acid, and it can participate in esterification and etherification reactions. Furthermore, the hydroxyl group can be transformed into a good leaving group, enabling nucleophilic substitution reactions.

Oxidation Pathways and Mechanisms

The oxidation of the primary alcohol in (3-Bromo-5-isopropoxyphenyl)methanol can yield two principal products depending on the reaction conditions and the oxidizing agent employed. Partial oxidation leads to the formation of 3-bromo-5-isopropoxybenzaldehyde (B1447677), while complete oxidation affords 3-bromo-5-isopropoxybenzoic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reagents are known for their mildness, which helps to prevent over-oxidation to the carboxylic acid. The mechanism of oxidation with chromium-based reagents like PCC typically involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted E2 elimination to yield the aldehyde.

For the exhaustive oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), or ruthenium tetroxide (RuO₄) are effective for this transformation. The mechanism with these powerful oxidants often proceeds through the initially formed aldehyde, which is then further oxidized.

A summary of typical oxidation reactions is presented in Table 1.

Product Reagent(s) Typical Conditions
3-Bromo-5-isopropoxybenzaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
3-Bromo-5-isopropoxybenzaldehydeDess-Martin Periodinane (DMP)Dichloromethane (DCM), Room Temperature
3-Bromo-5-isopropoxybenzoic acidPotassium permanganate (KMnO₄)Basic aqueous solution, Heat
3-Bromo-5-isopropoxybenzoic acidJones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0 °C to Room Temperature

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid), is a common method. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration. Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used in the presence of a base like pyridine (B92270) or triethylamine.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

Illustrative conditions for these transformations are provided in Table 2.

Reaction Type Reagent(s) Typical Conditions Product Type
EsterificationCarboxylic Acid, H₂SO₄ (cat.)Toluene (B28343), RefluxEster
EsterificationAcid Chloride, PyridineDichloromethane (DCM), 0 °C to RTEster
Etherification1. Sodium Hydride (NaH) 2. Alkyl HalideTetrahydrofuran (B95107) (THF), 0 °C to RTEther

Nucleophilic Substitutions and Derivatization to Other Functional Groups

The hydroxymethyl group is a poor leaving group in itself (as OH⁻). However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Alternatively, the alcohol can be directly converted to the corresponding benzylic halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield (3-bromo-5-isopropoxy)benzyl chloride or bromide, respectively. These benzylic halides are highly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups such as nitriles (with cyanide salts), azides (with sodium azide), and thiols (with sodium hydrosulfide).

Transformations Involving the Aryl Bromide

The aryl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. It can also be removed via reductive dehalogenation.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues)

The bromine atom on the aromatic ring of this compound allows it to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. researchgate.net This is a powerful method for forming biaryl structures. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Heck-Mizoroki Coupling : In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene. The mechanism is similar to the Suzuki coupling in its initial oxidative addition step, followed by migratory insertion of the alkene and a β-hydride elimination to give the product.

Sonogashira Coupling : This coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The proposed mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active species that undergoes transmetalation to the palladium center.

A summary of representative cross-coupling reactions is shown in Table 3.

Coupling Reaction Coupling Partner Catalyst System Typical Base Product Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄Biaryl
HeckAlkenePd(OAc)₂/LigandEt₃N, K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineAryl Alkyne

Reductive Dehalogenation Processes

The carbon-bromine bond in this compound can be cleaved to replace the bromine atom with a hydrogen atom through reductive dehalogenation. This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). A base, such as sodium acetate (B1210297) or triethylamine, is typically added to neutralize the hydrobromic acid that is formed.

Alternatively, hydride-based reducing agents or dissolving metal reduction systems can be employed. It is important to note that some reducing conditions might also affect the hydroxymethyl group, potentially leading to its reduction if it has been previously oxidized to an aldehyde or carboxylic acid. Careful selection of the reducing agent is therefore crucial for achieving selective dehalogenation.

Halogen-Dance Reactions and Rearrangements

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This rearrangement is typically driven by the formation of a more stable carbanionic intermediate. wikipedia.orgresearchgate.net For this compound, a hypothetical halogen-dance reaction would involve the migration of the bromine atom from the C3 to another position on the phenyl ring.

The reaction would likely be initiated by a strong base, such as an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA), which would deprotonate one of the ortho positions to the bromine atom (C2 or C4). The resulting aryllithium intermediate could then undergo a series of halogen-metal exchange steps, leading to the migration of the bromine atom. The thermodynamic stability of the potential anionic intermediates would dictate the final position of the bromine.

Hypothetical Halogen-Dance Reaction of this compound

StepDescriptionIntermediate
1Deprotonation by a strong base (e.g., n-BuLi) at a position ortho to the bromo group.Aryllithium species
2Halogen-metal exchange with another molecule of the starting material or an intermediate.Dihalogenated and lithiated species
3Propagation of the chain reaction leading to the thermodynamically most stable isomer.Isomerized aryllithium
4Quenching with an electrophile to yield the rearranged product.Rearranged (bromoisopropoxyphenyl)methanol derivative

This table is a hypothetical representation of a possible halogen-dance reaction pathway.

Given the directing effects of the isopropoxy and hydroxymethyl groups, the regiochemistry of the initial deprotonation and the stability of the subsequent carbanions would be complex. The electron-donating isopropoxy group would stabilize a carbanion at the ortho position (C4 or C6), while the hydroxymethyl group, after deprotonation of the alcohol, could also exert a directing effect.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the directing effects of the bromo, isopropoxy, and hydroxymethyl substituents.

In electrophilic aromatic substitution (EAS) reactions, the isopropoxy group is a strong activating, ortho-, para-directing group due to its +R (resonance) effect. The bromine atom is a deactivating, ortho-, para-directing group due to its -I (inductive) and +R effects. The hydroxymethyl group is a weak deactivating, ortho-, para-directing group.

The combined influence of these substituents would direct incoming electrophiles primarily to the positions ortho to the strongly activating isopropoxy group (C4 and C6). However, the C4 position is already substituted with the hydroxymethyl group (if we consider the isopropoxy at C5). A more standard nomenclature places the hydroxymethyl group at C1, the bromo at C3 and the isopropoxy at C5. In this case, the positions ortho to the isopropoxy group are C4 and C6. The position ortho to the bromo group is C2 and C4. The positions ortho to the hydroxymethyl group are C2 and C6. Therefore, the most likely positions for electrophilic attack would be C2, C4, and C6. Steric hindrance from the bulky isopropoxy group might disfavor substitution at C6.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionActivating/Deactivating InfluencePredicted Outcome
C2Ortho to hydroxymethyl, meta to isopropoxy, ortho to bromoFavorable
C4Ortho to isopropoxy, ortho to bromo, meta to hydroxymethylFavorable, potentially the major product
C6Ortho to isopropoxy, meta to bromo, ortho to hydroxymethylPossible, but may be sterically hindered

This table outlines the predicted regioselectivity for EAS reactions on this compound based on substituent effects.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, both the isopropoxy group and the hydroxymethyl group (or its corresponding alkoxide) could potentially act as DMGs. The oxygen atom of the isopropoxy group can chelate to the lithium atom of the organolithium reagent, directing deprotonation to the C6 position. Similarly, the oxygen of the hydroxymethyl group (after initial deprotonation by the base) could direct lithiation to the C2 or C6 positions. The stronger directing group would likely control the regioselectivity of the metalation. harvard.edu

Potential Directed Ortho Metalation Pathways

Directing GroupPotential Site of LithiationComments
IsopropoxyC6The bulky nature of the isopropoxy group may influence the efficiency.
Hydroxymethyl (as alkoxide)C2, C6The relative directing ability compared to the isopropoxy group would determine the outcome.

This table summarizes the potential DoM strategies for this compound.

Remote C-H activation allows for the functionalization of C-H bonds that are not in proximity to existing functional groups. nih.govfrontiersin.org This is often achieved using a directing template that positions a catalyst to interact with a specific remote C-H bond. For a molecule like this compound, a template could be designed to attach to the hydroxymethyl group and direct a catalyst to functionalize one of the aromatic C-H bonds or even a C-H bond on the isopropyl group. nih.gov

While specific examples for this molecule are not available, the principle has been demonstrated for other benzyl (B1604629) alcohols. nih.gov Such a strategy could potentially enable selective functionalization at the C4 or C2 positions, which might be difficult to achieve through other methods.

Investigations into Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is key to predicting and controlling its chemical transformations.

The benzylic C-H bond of the hydroxymethyl group is susceptible to radical abstraction. Reactions initiated by radical initiators could lead to the formation of a benzylic radical. This radical could then undergo various transformations, such as coupling with other radicals or oxidation.

In solution, the "cage effect" describes the phenomenon where radical pairs generated from the decomposition of a molecule are temporarily trapped within a solvent cage. This can lead to a higher probability of in-cage recombination or disproportionation compared to diffusion out of the cage and reaction with other species. While no specific studies on cage effects with this compound have been reported, it is a general principle that would apply to radical reactions involving this compound. For instance, the photolysis of a suitable precursor in an inert solvent could generate a radical pair involving the (3-bromo-5-isopropoxyphenyl)methyl radical, and the product distribution would be influenced by cage effects.

Transition State Analysis in Key Transformations

The reactivity of this compound is largely dictated by the transformations of its benzylic alcohol moiety. Key reactions such as oxidation to the corresponding aldehyde and etherification proceed through distinct transition states, the energetics of which are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Computational studies, particularly Density Functional Theory (DFT) calculations on analogous substituted benzyl alcohols, provide critical insights into these transient structures.

In the catalytic oxidation of benzyl alcohols, the reaction mechanism often involves the activation of the alcohol and an oxidizing agent on the catalyst surface. For instance, in the aerobic oxidation of benzyl alcohol catalyzed by gold (Au) or gold-palladium (Au-Pd) clusters, the reaction is initiated by the activation of molecular oxygen on a low-coordinated gold atom, forming a peroxide-like species. This is followed by hydrogen abstraction from the hydroxyl group of the benzyl alcohol. mdpi.com The subsequent step, which is often rate-determining, is the cleavage of the C-H bond at the benzylic position to yield the aldehyde. acs.org

DFT calculations have shown that the transition state for the O-H bond activation by a chemisorbed atomic oxygen on catalyst clusters is stabilized by hydrogen bonding. mdpi.com The stability of this transition state is sensitive to the electronic properties of the catalyst surface. For bimetallic catalysts like Au-Pd, the palladium atoms can increase the electron distribution to neighboring gold atoms, which facilitates the activation of O2 and stabilizes the transition state, thereby lowering the energy barrier for the reaction. mdpi.com

The following table summarizes the key steps and transition state characteristics for the catalytic oxidation of a generic substituted benzyl alcohol, which is applicable to this compound.

Reaction Step Description Key Transition State Characteristics Influencing Factors
O-H Bond Activation Abstraction of the hydroxyl proton by an activated oxygen species on the catalyst surface.Formation of a hydrogen bond between the hydroxyl group and the oxygen species. mdpi.comCatalyst surface properties, presence of a base.
C-H Bond Cleavage Cleavage of the benzylic C-H bond, often involving hydride transfer to the catalyst.Development of partial positive charge on the benzylic carbon. acs.orgElectronic nature of ring substituents, catalyst composition.
Product Formation Desorption of the aldehyde product from the catalyst surface.-Product-catalyst interaction strength.

Role of Catalysis in Directing Selectivity and Efficiency

The choice of catalyst is paramount in controlling the selectivity and efficiency of reactions involving this compound. Catalysts can influence the reaction pathway, favoring the formation of a desired product while minimizing side reactions. This is particularly critical in transformations such as selective oxidation and etherification.

In the selective oxidation of benzyl alcohols to aldehydes, over-oxidation to the carboxylic acid is a common side reaction. The use of supported metal nanoparticle catalysts, such as palladium (Pd), gold (Au), or ruthenium (Ru), often in the presence of a base, can achieve high selectivity for the aldehyde. mdpi.commdpi.comresearchgate.net For instance, Ru supported on alumina (B75360) has demonstrated good activity and complete selectivity for the conversion of benzyl alcohol to benzaldehyde (B42025) in a solvent-free process using air as the oxidant. mdpi.com The metallic state of ruthenium was found to be crucial for its catalytic activity. mdpi.com

Bimetallic catalysts often exhibit enhanced performance compared to their monometallic counterparts. In the oxidation of benzyl alcohol, Au-Pd bimetallic clusters have shown remarkable catalytic activity and selectivity. mdpi.com The addition of a second metal can modify the electronic properties of the active sites, leading to improved catalyst stability and selectivity. For example, in Au-Pt bimetallic catalysts, Pt-rich systems tend to be more selective, although less active, than Au-rich systems. semanticscholar.org The synergy between the two metals is crucial; gold atoms are primarily responsible for the interaction with the benzyl alcohol, while platinum facilitates the formation of a metal-hydride species, ultimately leading to the aldehyde product. semanticscholar.org

The support material also plays a significant role. For instance, in the oxidation of benzyl alcohol, the use of basic supports can promote the initial deprotonation of the alcohol, which is a key step in the catalytic cycle. acs.org

In etherification reactions of benzyl alcohols, both symmetrical and unsymmetrical ethers can be formed. Iron(III) chloride has been shown to be an effective catalyst for the symmetrical etherification of a variety of substituted benzyl alcohols. nih.govacs.org For the more challenging cross-etherification to form unsymmetrical ethers, a catalyst system composed of iron(II) chloride and a pyridine bis-thiazoline ligand has been developed, allowing for high selectivity. nih.govacs.org Mechanistic studies suggest that these iron-catalyzed etherifications proceed via a benzylic cation intermediate. acs.org

The bromo-substituent in this compound also opens up the possibility for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net In these reactions, the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand, determines the efficiency and scope of the reaction. nih.gov Bulky and electron-rich dialkylbiarylphosphine ligands have been developed that are highly effective for the coupling of aryl chlorides and bromides. nih.gov The catalyst loading, often expressed in mol % or ppm, is another critical parameter that needs to be optimized for cost-effectiveness and to minimize residual metal in the final product. nih.govacs.org

The following table provides a summary of different catalytic systems and their role in directing the selectivity of key transformations of substituted benzyl alcohols.

Transformation Catalyst System Role of Catalyst Typical Selectivity
Selective Oxidation to Aldehyde Ru/Al₂O₃Promotes selective oxidation with air as the oxidant. mdpi.comHigh selectivity for benzaldehyde. mdpi.com
Selective Oxidation to Aldehyde Au-Pd/SupportBimetallic synergy enhances activity and selectivity. mdpi.commdpi.comHigh selectivity for benzaldehyde, depresses toluene formation. mdpi.com
Selective Oxidation to Aldehyde Fe(NO₃)₃Acts as an efficient and selective oxidant. frontiersin.orgnih.govHigh conversion and selectivity to benzaldehyde. frontiersin.orgnih.gov
Symmetrical Etherification FeCl₃·6H₂OLewis acid catalysis promoting dehydration. nih.govacs.orgHigh yields of symmetrical ethers. nih.govacs.org
Unsymmetrical Etherification FeCl₂·4H₂O / LigandLigand directs selectivity towards cross-coupling. nih.govacs.orgHigh selectivity for unsymmetrical ethers. nih.govacs.org
Suzuki-Miyaura Cross-Coupling Pd(OAc)₂ / Phosphine LigandCatalyzes C-C bond formation at the C-Br site. nih.govacs.orgHigh yields of biaryl products. nih.gov

Derivatization and Advanced Functionalization Strategies for 3 Bromo 5 Isopropoxyphenyl Methanol

Construction of Complex Aromatic Scaffolds

The presence of a bromine atom on the aromatic ring of (3-Bromo-5-isopropoxyphenyl)methanol makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.

Prominent among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, for instance, facilitates the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. acs.orgwikipedia.orgthieme-connect.delibretexts.org This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives. thieme-connect.deucsb.edu

The Sonogashira coupling offers a direct route to arylethynyl compounds by reacting the aryl bromide with a terminal alkyne. wikipedia.orgnih.govresearchgate.netyoutube.com This reaction is typically catalyzed by a combination of palladium and copper complexes and is instrumental in the synthesis of conjugated systems found in various functional materials. nih.gov

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. acs.org This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, leading to the formation of arylamines, which are prevalent in pharmaceuticals and other bioactive molecules.

The hydroxymethyl group on this compound can be further modified to expand its synthetic utility. For example, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid provides a new reactive handle for subsequent transformations, such as Wittig reactions, reductive aminations, or amide bond formations.

Table 1: Key Cross-Coupling Reactions for the Derivatization of this compound

Reaction Coupling Partner Catalyst System (Typical) Resulting Linkage Potential Product Class
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic Acid or EsterPd(PPh₃)₄, Base (e.g., Na₂CO₃)C(sp²) - C(sp²) or C(sp²) - C(sp³)Biaryls, Alkylarenes
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C(sp²) - C(sp)Arylalkynes
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃, Ligand (e.g., BINAP), BaseC(sp²) - NArylamines

Formation of Heterocyclic Ring Systems Incorporating the Aryl Moiety

The functional groups of this compound can be strategically manipulated to facilitate the construction of heterocyclic ring systems. While the starting material itself does not directly cyclize, it can be converted into suitable precursors for various annulation reactions.

For example, the synthesis of benzofurans often proceeds from ortho-halophenols. wikipedia.orgnih.govpitt.edunih.govrsc.org Through a demethylation of the isopropoxy group to a hydroxyl group, followed by a subsequent ortho-functionalization (e.g., via ortho-lithiation and reaction with an electrophile), this compound can be transformed into a precursor for benzofuran (B130515) synthesis. One common route involves the palladium-catalyzed coupling of an ortho-halophenol with a ketone enolate, followed by an acid-catalyzed cyclization. wikipedia.orgnih.gov

Similarly, the synthesis of indoles can be achieved from precursors containing an aniline (B41778) or a related nitrogen-based functional group ortho to a reactive site. ucsb.edunih.govresearchgate.netresearchgate.netrsc.org By first introducing an amino group onto the aromatic ring, for instance, through a Buchwald-Hartwig amination or a nitration-reduction sequence, and then performing a subsequent cyclization reaction, indole (B1671886) derivatives can be accessed. A variety of methods, such as the Fischer, Bischler-Möhlau, or Larock indole synthesis, can be employed depending on the specific precursors available.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

Target Heterocycle Required Precursor Functionality General Synthetic Strategy
Benzofuran ortho-HalophenolPalladium-catalyzed coupling with a ketone or alkyne, followed by cyclization. wikipedia.orgnih.govnih.gov
Indole ortho-Haloaniline or ortho-AminoarylketoneFischer indole synthesis, Larock cyclization, or other named indole syntheses. researchgate.netresearchgate.net

Polymerization and Oligomerization Precursors (if applicable to material science research)

In the field of materials science, this compound can serve as a precursor to monomers for the synthesis of functional polymers and oligomers. The bromo- and hydroxymethyl- functionalities provide handles for various polymerization techniques.

One approach is through the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are a class of conjugated polymers with applications in organic electronics. rsc.orgresearchgate.netrsc.orgresearchgate.netacs.org The Gilch polymerization, for example, utilizes bis(halomethyl)benzene monomers, which can be prepared from derivatives of this compound. Alternatively, the bromo-substituent can be used in palladium-catalyzed polymerization methods like Suzuki or Sonogashira polycondensation. For Suzuki polycondensation, the monomer would need to be converted into a di-bromo or a bromo-boronic acid derivative. ucsb.edu

Furthermore, the polymerization of brominated benzoxazine (B1645224) monomers is another route to high-performance polymers with inherent flame retardant properties. researchgate.net this compound could be incorporated into such monomer structures. The resulting polybenzoxazines are known for their excellent thermal stability and mechanical properties. Oxidative polymerization of bromophenols can also lead to the formation of polymeric products, such as polybrominated diphenyl ethers. google.com

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. acs.orggoogle.commdpi.com While this compound is not a direct substrate for many common MCRs, it can be readily converted into a suitable component.

A key transformation is the oxidation of the benzylic alcohol to the corresponding aldehyde. Aromatic aldehydes are versatile substrates in a number of MCRs. For instance, the resulting (3-Bromo-5-isopropoxyphenyl)benzaldehyde could participate in the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities.

Similarly, the aldehyde derivative could be used in the Passerini or Ugi reactions. The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com The Ugi reaction is a four-component reaction that extends this by including a primary amine, leading to the formation of a bis-amide. These reactions are powerful tools for generating molecular diversity and creating libraries of complex molecules from simple building blocks.

Role of 3 Bromo 5 Isopropoxyphenyl Methanol As a Synthetic Intermediate

Building Block for Complex Organic Molecules

(3-Bromo-5-isopropoxyphenyl)methanol serves as a crucial starting material for the synthesis of more intricate organic molecules. The presence of three distinct functional groups offers chemists a platform for sequential and regioselective modifications. The bromo group is particularly valuable as it can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, including the formation of imines, esters, and amides. Alternatively, it can be converted into a leaving group to facilitate nucleophilic substitution reactions. The isopropoxy group, being relatively stable, primarily acts as a modulating group, influencing the electronic properties and solubility of the parent molecule and its derivatives. The strategic interplay of these functional groups allows for the divergent synthesis of a wide range of complex structures from a single starting material.

Precursor in the Synthesis of Pharmaceutical Scaffolds (excluding clinical applications)

The structural motif of a substituted phenyl ring is prevalent in a vast number of biologically active compounds. This compound is a valuable precursor for the synthesis of various pharmaceutical scaffolds, particularly in the area of kinase inhibitors. While direct synthesis of approved drugs using this specific starting material is not extensively documented in publicly available literature, its structural components are present in known pharmacologically active molecules. For instance, compounds bearing a 3-substituted-4-isopropoxyphenyl moiety have been investigated as PI3K delta protein kinase inhibitors googleapis.com. The bromo- and hydroxymethyl groups on this compound provide the necessary reactive sites to build upon this core structure and introduce the pharmacophores required for biological activity.

The synthesis of substituted pyrimidines, a class of compounds with a broad spectrum of pharmaceutical applications including as tyrosine kinase inhibitors, often involves intermediates with similar functionalities nih.govorganic-chemistry.orgchimicatechnoacta.rumdpi.com. The bromo group can be utilized in cross-coupling reactions to attach the pyrimidine (B1678525) ring or other heterocyclic systems, while the hydroxymethyl group can be modified to interact with specific residues in the target protein's active site.

Table 1: Potential Pharmaceutical Scaffolds from this compound

Target Scaffold ClassSynthetic StrategyPotential Application Area
Kinase InhibitorsCross-coupling of the bromo group with heterocyclic boronic acids or amines; modification of the hydroxymethyl group.Oncology, Inflammation
G-Protein Coupled Receptor (GPCR) ModulatorsElaboration of the hydroxymethyl group into more complex side chains; Suzuki or Buchwald-Hartwig coupling at the bromo position.Metabolic Diseases, Neuroscience
Substituted PyrimidinesPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce the phenyl moiety to a pyrimidine core.Antiviral, Antibacterial, Anticancer

Intermediate in the Synthesis of Agrochemical Research Compounds (excluding efficacy or toxicity)

The development of novel agrochemicals often parallels pharmaceutical research, with a focus on identifying molecules that can interact with specific biological targets in pests or plants. The structural features of this compound make it a promising intermediate for the synthesis of new agrochemical research compounds. The bromo-isopropoxy-phenyl core can be found in various patented herbicidal and fungicidal structures.

The synthetic versatility of this intermediate allows for the creation of libraries of related compounds for screening purposes. By systematically varying the substituents introduced at the bromo and hydroxymethyl positions, researchers can explore the structure-activity relationships of new chemical entities. For example, the bromo group can be converted to a trifluoromethyl group, a common moiety in modern agrochemicals, via a trifluoromethylation reaction. The hydroxymethyl group can be esterified with a range of carboxylic acids to produce a diverse set of candidate molecules.

Application in Natural Product Synthesis Analogs

While there is no direct evidence of this compound being used in the total synthesis of a natural product, its structure lends itself to the synthesis of analogs of naturally occurring compounds. Many natural products possess complex aromatic cores, and this intermediate can serve as a starting point for the construction of simplified or modified versions of these structures. The synthesis of analogs is a crucial aspect of medicinal chemistry and chemical biology, as it allows for the investigation of the pharmacophore of a natural product and the development of derivatives with improved properties.

The bromo- and hydroxymethyl- functionalities allow for the attachment of side chains and other molecular fragments that mimic the key structural features of a target natural product. This approach enables the exploration of new chemical space around a natural product scaffold, potentially leading to the discovery of novel biological activities.

Contributions to Advanced Materials Research (e.g., polymer monomers, optical materials)

The field of materials science is increasingly looking towards complex organic molecules to create materials with tailored properties. This compound has been identified as a building block with potential applications in this area bldpharm.com. The presence of multiple reactive sites allows for its incorporation into polymers and other macromolecular structures.

For instance, the hydroxymethyl group can be used for polymerization through condensation reactions, while the bromo group can serve as a site for post-polymerization modification or for the introduction of specific functionalities, such as those required for optical or electronic properties. The isopropoxy group can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing. The potential to create well-defined, functionalized aromatic polymers makes this intermediate an interesting candidate for research into new materials for applications in electronics, optics, and separations.

Table 2: Potential Applications in Advanced Materials Research

Material TypeRole of this compoundPotential Application
Functional PolymersMonomer unit in condensation polymerization; site for post-polymerization functionalization via the bromo group.Membranes, specialty coatings
Organic ElectronicsPrecursor to conjugated molecules and polymers through cross-coupling reactions.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
Optical MaterialsIncorporation into structures designed to have specific light-absorbing or emitting properties.Dyes, fluorescent probes

Computational and Theoretical Investigations on 3 Bromo 5 Isopropoxyphenyl Methanol

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO, frontier orbital theory)

The electronic structure of a molecule is fundamental to its reactivity, stability, and spectroscopic properties. For (3-Bromo-5-isopropoxyphenyl)methanol, the arrangement of electrons is heavily influenced by the interplay of its constituent functional groups: the benzene (B151609) ring, the bromine atom, the isopropoxy group, and the methanol (B129727) moiety.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netlibretexts.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For aromatic compounds, introducing substituents can modulate the HOMO and LUMO energy levels. researchgate.net In this compound:

Isopropoxy Group (-OCH(CH₃)₂): As an oxygen-containing alkoxy group, it is a strong π-electron donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This effect tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. mdpi.com

Bromine Atom (-Br): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity, but they are also capable of π-donation through their lone pairs. For bromine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution compared to unsubstituted benzene. aspirationsinstitute.com

Methanol Group (-CH₂OH): This group is weakly deactivating due to its inductive electron-withdrawing nature.

The combined influence of these groups dictates the electron density distribution across the aromatic ring. The isopropoxy group directs electrophilic attack to the ortho and para positions relative to it. The bromine atom also directs to its ortho and para positions. Computational methods like Density Functional Theory (DFT) can precisely calculate the energies of these orbitals and map their spatial distribution. youtube.com The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the isopropoxy group, reflecting the sites most susceptible to oxidation or electrophilic attack. The LUMO is likely distributed across the aromatic ring and potentially involves the C-Br antibonding orbital, indicating a possible site for nucleophilic attack or electron acceptance.

Table 1: Predicted Frontier Molecular Orbital Properties for Substituted Aromatic Compounds This table presents generalized expected values for related compounds to infer properties of this compound.

Property Expected Value/Characteristic Rationale
HOMO Energy Relatively High The electron-donating isopropoxy group raises the HOMO energy. mdpi.com
LUMO Energy Relatively Low The electron-withdrawing bromine atom can lower the LUMO energy.
HOMO-LUMO Gap Moderate The competing effects of the donor and acceptor groups modulate the gap. A smaller gap indicates higher reactivity.
HOMO Localization Phenyl Ring, Isopropoxy Oxygen Highest electron density, susceptible to electrophilic attack. researchgate.net

| LUMO Localization | Phenyl Ring, Bromine Atom | Electron-deficient region, susceptible to nucleophilic attack. |

Conformational Analysis and Energy Landscapes of the Molecule

This compound possesses several rotatable single bonds, specifically the C-O bonds of the isopropoxy group and the C-C bond of the hydroxymethyl group. This flexibility means the molecule can exist in various spatial arrangements or conformations, each with a different potential energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them. researchgate.net

Computational methods, often employing molecular mechanics or quantum mechanics, can be used to systematically rotate these bonds and calculate the corresponding energy, generating a potential energy surface (PES). researchgate.netmdpi.com

Key rotational dynamics to consider are:

Rotation around the Ar-O bond: The orientation of the isopropoxy group relative to the plane of the benzene ring. Steric hindrance between the bulky isopropyl group and the ring can influence the preferred angle.

Rotation around the O-CH(CH₃)₂ bond: The positioning of the two methyl groups.

Rotation around the Ar-CH₂OH bond: The orientation of the hydroxyl group relative to the aromatic ring. This rotation is particularly important as it can be influenced by intramolecular hydrogen bonding, although in this 3,5-disubstituted pattern, such bonding with the other substituents is unlikely.

For similar substituted benzenes, such as ethylbenzene, calculations have shown that specific staggered conformations are energetically favored over eclipsed ones. researchgate.net For instance, in substituted phenols and anisoles, planar conformers are often preferred unless significant steric hindrance from ortho-substituents forces a twisted conformation. rsc.org In the case of this compound, the substituents are in a meta relationship, which reduces direct steric clashes. However, the bulky isopropoxy group will still have preferred orientations to minimize steric interactions. mdpi.com Identifying the global minimum energy conformer is crucial as it represents the most populated structure at equilibrium and is the basis for predicting other properties like spectroscopic parameters.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies) as an Aid to Research Characterization

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard computational task. liverpool.ac.ukwisc.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT (e.g., B3LYP functional), can provide theoretical chemical shifts that correlate well with experimental values. mdpi.comrsc.org

For this compound, key predictions would include:

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The proton between the bromine and isopropoxy groups would be distinct from the other two aromatic protons. The -CH₂OH protons and the isopropyl CH and CH₃ protons would also have characteristic shifts. The electron-donating isopropoxy group will tend to shift ortho and para protons upfield, while the electron-withdrawing bromine will shift them downfield. youtube.com

¹³C NMR: The shifts of the aromatic carbons are highly sensitive to the attached substituents. The carbon bearing the bromine (C-Br) will be significantly affected, as will the carbon attached to the isopropoxy group (C-O).

Accurate prediction requires considering the molecule's conformational flexibility. Since the observed NMR spectrum is a population-weighted average of all contributing conformers, Boltzmann averaging of the calculated shifts for the most stable conformers often yields more accurate results compared to using only the single lowest-energy structure. nih.gov

IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. libretexts.orgmsu.edu These calculations determine the fundamental vibrational modes, which involve stretching, bending, and rocking of bonds. nih.gov

Predicted IR frequencies for this compound would highlight characteristic peaks:

O-H Stretch: A broad band typically around 3200-3600 cm⁻¹ for the alcohol.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the isopropoxy and methanol groups just below 3000 cm⁻¹.

C=C Aromatic Stretches: A series of peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands in the 1050-1250 cm⁻¹ region for the alcohol and ether linkages.

C-Br Stretch: A vibration at lower frequencies, typically in the 500-650 cm⁻¹ range.

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Predicted Characteristic IR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
O-H Stretch (alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2850 - 2980 Medium-Strong
C=C Stretch (aromatic ring) 1450 - 1600 Medium-Strong
C-O Stretch (ether & alcohol) 1050 - 1250 Strong

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While quantum mechanical calculations are excellent for isolated molecules or implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly model the dynamic interactions between a solute and a large number of individual solvent molecules over time. rsc.orgosti.gov This approach is crucial for understanding how the solvent environment affects a molecule's conformation, stability, and reactivity. nih.gov

For this compound, MD simulations could be used to investigate:

Solvation Shell Structure: How solvent molecules (e.g., water, methanol, or a nonpolar solvent) arrange themselves around the solute. Specific interactions, such as hydrogen bonding between the solvent and the molecule's -OH and isopropoxy oxygen, can be visualized and quantified.

Conformational Dynamics: MD can track the rotational motion around the molecule's flexible bonds, revealing which conformations are favored in a particular solvent and the timescales for interconversion between them.

Solvent Influence on Reactivity: The solvent can stabilize or destabilize reactants and transition states, thereby altering reaction rates. For example, a polar solvent would likely stabilize charged intermediates or transition states that might form during a reaction involving this compound. By calculating the free energy profile of a reaction pathway in an explicit solvent, MD can provide a more realistic picture of reaction kinetics. nih.gov

Simulations of simple aromatic compounds have shown that molecules tend to orient themselves in specific ways relative to the solvent, and the strength of these interactions can be quantified. rsc.orgnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's chemical structure with its reactivity or other properties. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using statistical methods to find an equation that links these descriptors to an observed property. mdpi.com

For a class of compounds including this compound, a QSRR study could be developed to predict a specific type of reactivity, for example, its rate of reaction in an electrophilic substitution.

The process would involve:

Dataset Selection: A set of structurally similar substituted phenylmethanols would be chosen for which experimental reactivity data is available.

Descriptor Calculation: For each molecule in the set, a wide range of descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN), a mathematical model is created that best predicts the reactivity from the calculated descriptors. mdpi.com

Prediction: Once a robust model is developed and validated, it can be used to predict the reactivity of this compound simply by calculating its molecular descriptors and inputting them into the QSRR equation.

Such models are particularly useful in medicinal chemistry and materials science for screening large libraries of virtual compounds to identify candidates with desired properties before undertaking their synthesis.

Rational Design Principles for Novel Derivatives

The computational insights gained from the analyses described above provide a solid foundation for the rational design of novel derivatives of this compound with tailored properties. rsc.orgresearchgate.net By understanding the structure-property relationships, modifications can be proposed to fine-tune the molecule's characteristics.

Design strategies could include:

Modifying Electronic Properties: To enhance reactivity towards electrophiles, the electron-donating strength could be increased, for example, by replacing the isopropoxy group with a more strongly donating group. Conversely, to make the ring more electron-deficient (e.g., for susceptibility to nucleophilic aromatic substitution), additional electron-withdrawing groups could be introduced. rsc.org

Altering Steric Profile: The size and shape of the substituents can be changed to control access to reactive sites or to influence the preferred conformation of the molecule. For instance, replacing the isopropoxy group with a smaller methoxy (B1213986) group would reduce steric bulk.

Improving Pharmacokinetic Properties: In a drug design context, properties like lipophilicity (logP) can be computationally predicted. Modifications, such as adding or removing polar groups, can be made to optimize a derivative's solubility and membrane permeability. nih.gov For example, replacing the bromine with a fluorine atom might alter both electronic properties and lipophilicity.

This computational-led design process allows for the creation of a virtual library of candidate molecules. These candidates can then be computationally screened for the desired properties, and only the most promising ones are selected for synthesis, saving significant time and resources. nih.gov

Analytical Methodologies for Research Characterization of 3 Bromo 5 Isopropoxyphenyl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic compounds. For (3-Bromo-5-isopropoxyphenyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent like CDCl₃ or DMSO-d₆ would provide a complete picture of the proton and carbon framework.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) (-CH₂OH) protons, the methine proton of the isopropyl group (-OCH(CH₃)₂), and the methyl protons of the isopropyl group (-OCH(CH₃)₂). The chemical shifts of the aromatic protons are influenced by the bromo and isopropoxy substituents. researchgate.netlibretexts.org The benzylic protons typically appear in the range of 4.5-5.0 ppm. bmrb.ioyale.edu

¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom. researchgate.net Aromatic carbons typically resonate in the 120-160 ppm region. libretexts.org The spectrum would show distinct signals for the three substituted and three unsubstituted aromatic carbons, the benzylic carbon, and the two carbons of the isopropyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups. ugm.ac.id

2D NMR: Advanced 2D NMR techniques are crucial for unambiguously assigning these signals and establishing connectivity within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. It would show correlations between the benzylic -CH₂ protons and the hydroxyl proton (if not exchanging rapidly) and between the methine and methyl protons of the isopropyl group. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ugm.ac.idnp-mrd.org It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. ugm.ac.idyoutube.com This is particularly powerful for identifying the connections between quaternary carbons (like the C-Br and C-O substituted aromatic carbons) and nearby protons, confirming the substitution pattern on the benzene (B151609) ring. For example, correlations would be expected between the benzylic protons and the aromatic carbons at the C1, C2, and C6 positions.

Solid-State NMR (SS-NMR): For analyzing the compound in its solid, crystalline form, SS-NMR can provide valuable information about the molecular structure and packing in the crystal lattice. acs.org It is particularly useful for studying polymorphism and intermolecular interactions that are absent in the solution state. nih.gov Density Functional Theory (DFT) modeling can be used alongside experimental SS-NMR to accurately compute chemical shifts and aid in structural analysis. acs.org

Table 7.1: Predicted NMR Data for this compound
Atom TypeTechniqueExpected Chemical Shift (ppm)Expected Multiplicity / Correlations
Aromatic Protons¹H NMR~6.8 - 7.5Singlets or narrow multiplets
Benzylic Protons (-CH₂OH)¹H NMR~4.6Singlet or doublet (if coupled to OH)
Isopropyl Methine (-CH)¹H NMR~4.5Septet
Isopropyl Methyls (-CH₃)¹H NMR~1.3Doublet
Aromatic Carbons¹³C NMR~110 - 1606 distinct signals
Benzylic Carbon (-CH₂OH)¹³C NMR~65Signal confirmed by HSQC with benzylic protons
Isopropyl Methine Carbon¹³C NMR~70Signal confirmed by HSQC with methine proton
Isopropyl Methyl Carbons¹³C NMR~22Signal confirmed by HSQC with methyl protons
ConnectivityHMBC-Correlations between benzylic protons and aromatic carbons C1/C2/C6; Isopropyl protons and C5

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. researchgate.net

For this compound (C₁₀H₁₃BrO₂), the presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.orgdocbrown.info This results in a characteristic "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by two mass units. nih.govacs.org

Fragmentation Analysis: Electron Impact (EI) ionization, a common technique, provides energy that fragments the molecule in a reproducible manner. Analyzing these fragmentation pathways helps to confirm the structure.

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would lead to a significant fragment corresponding to [M-Br]⁺. docbrown.info

Benzylic Cleavage: Loss of the hydroxymethyl group (•CH₂OH) or water (from the alcohol) is a common pathway for benzyl (B1604629) alcohols. libretexts.org

Ether Cleavage: Fragmentation of the isopropyl group is also expected, such as the loss of a propyl radical (•C₃H₇) or propene (C₃H₆).

Table 7.2: Predicted HRMS Data for this compound
IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Notes
[M]⁺•C₁₀H₁₃BrO₂244.0099246.0078Molecular ion peak with characteristic 1:1 isotope pattern.
[M+H]⁺C₁₀H₁₄BrO₂245.0172247.0151Common adduct in soft ionization (e.g., ESI). uni.lu
[M+Na]⁺C₁₀H₁₃BrNaO₂266.9991268.9970Common sodium adduct in ESI. uni.lu
[M-Br]⁺C₁₀H₁₃O₂165.0895-Loss of the bromine atom.
[M-C₃H₇]⁺C₇H₆BrO₂200.9522202.9501Loss of the isopropyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for the rapid identification of key functional groups. researchgate.net

O-H Stretch: A broad, strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the alcohol, indicative of hydrogen bonding. mdpi.com

C-H Stretches: Signals in the 3100-3000 cm⁻¹ region correspond to aromatic C-H stretching, while signals in the 3000-2850 cm⁻¹ region are due to the aliphatic C-H bonds of the isopropyl and methylene groups. scirp.org

C-O Stretches: Strong absorptions between 1250-1000 cm⁻¹ are expected for the C-O stretching vibrations of the ether and the alcohol.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. mdpi.com

C-Br Stretch: The carbon-bromine bond typically shows a weak to medium absorption in the far-infrared region, usually between 600-500 cm⁻¹.

Computational methods, such as DFT calculations, can be employed to predict the vibrational frequencies and compare them with the experimental IR and Raman spectra, allowing for a detailed and unambiguous assignment of the observed bands. mdpi.comnih.gov

Table 7.3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectrum
Alcohol (-OH)O-H stretch3200 - 3600 (broad)IR
Aromatic C-HC-H stretch3000 - 3100IR, Raman
Aliphatic C-HC-H stretch2850 - 3000IR, Raman
Aromatic RingC=C stretch1450 - 1600IR, Raman
Ether (Ar-O-C)C-O stretch1200 - 1250 (asymmetric)IR
Alcohol (C-OH)C-O stretch1000 - 1100IR
Alkyl Halide (C-Br)C-Br stretch500 - 600IR, Raman

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. libretexts.org

HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a methanol (B129727)/water or acetonitrile/water mixture), is typically employed. The compound's purity is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The technique can be optimized to separate closely related impurities. Derivatization with bromine has also been used in some applications to improve the separation and detection of compounds in HPLC. nih.gov

While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, GC-MS is invaluable for analyzing more volatile precursors or derivatives. nih.gov For instance, if the alcohol is oxidized to the corresponding aldehyde or converted to a silyl (B83357) ether, these more volatile derivatives can be readily analyzed. GC-MS is also a powerful tool for monitoring reaction progress or detecting volatile impurities in starting materials. researchgate.netnih.gov The mass spectrometer detector provides structural information on each separated component, aiding in its identification. acs.org

For the purification of this compound on a preparative scale (milligrams to kilograms), column chromatography is the method of choice. libretexts.org

Flash Chromatography: This is a rapid form of column chromatography using a solid stationary phase (typically silica (B1680970) gel) and a solvent system (eluent) of appropriate polarity. By carefully selecting the eluent, the target compound can be effectively separated from impurities with different polarities.

Preparative HPLC: For achieving very high purity on a smaller scale, preparative HPLC can be used. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect the pure compound.

These advanced chromatographic techniques are crucial for obtaining the highly pure material necessary for subsequent research, characterization, and application. google.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This methodology provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. For this compound and its derivatives, single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation and for studying the effects of substituent modifications on the crystal packing.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. wikipedia.org

Research on similarly substituted phenyl methanols has demonstrated the utility of X-ray crystallography in revealing key structural features. For instance, studies on (2-methylphenyl)(phenyl)methanol and phenyl(pyridin-2-yl)methanol (B192787) have detailed the dihedral angles between the aromatic rings and the nature of hydrogen bonding networks in the solid state. nih.govnih.gov In the case of (2-methylphenyl)(phenyl)methanol, O—H⋯O hydrogen bonds lead to the formation of a hexameric aggregate. nih.gov For phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds create helical chains. nih.gov These types of interactions are critical in determining the physical properties of the solid material.

While specific crystallographic data for this compound is not publicly available in the searched literature, a hypothetical dataset based on known structures of related brominated and isopropoxy-substituted aromatic compounds can be presented for illustrative purposes. Such data provides expected ranges for unit cell parameters and other crystallographic details. For instance, the crystal structure of new 1-phenyl-substituted tribenzsilatranes has been studied using XRD and DFT calculations. mdpi.com

Hypothetical Crystal Data for this compound:

Parameter Value
Empirical FormulaC₁₀H₁₃BrO₂
Formula Weight245.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.23
c (Å)13.48
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1089
Z4
Density (calculated) (g/cm³)1.495
Absorption Coefficient (mm⁻¹)3.56
Crystal Size (mm³)0.25 x 0.20 x 0.15

This table contains hypothetical data for illustrative purposes.

The structural data obtained from X-ray crystallography for derivatives of this compound would be invaluable for understanding how changes in the molecular structure, such as the replacement of the bromine atom or modification of the isopropoxy group, influence the crystal packing and, consequently, the material's bulk properties. It's important to note that the presence of the bromine atom can be leveraged in techniques like Multi-wavelength Anomalous Dispersion (MAD) for phasing in the structure determination of macromolecules, although radiation damage and debromination can be a concern. nih.gov

In Situ Spectroscopic Techniques for Reaction Progress Monitoring

In situ spectroscopic techniques are indispensable tools for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sample extraction. mt.comnih.gov For the synthesis and subsequent reactions of this compound, techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products in real time.

In Situ FTIR Spectroscopy:

ReactIR, a form of in situ FTIR spectroscopy, is particularly well-suited for monitoring reactions in solution. mt.com By inserting a probe directly into the reaction vessel, spectra can be continuously collected. For reactions involving this compound, specific vibrational modes of functional groups can be monitored. For example, the formation of this compound from its corresponding aldehyde could be tracked by observing the disappearance of the aldehyde C=O stretch (typically around 1700 cm⁻¹) and the appearance of the O-H stretch of the alcohol product (around 3300-3500 cm⁻¹). researchgate.net Real-time monitoring allows for the precise determination of reaction endpoints and can help optimize reaction conditions to maximize yield and minimize byproduct formation. youtube.com

In Situ Raman Spectroscopy:

Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to FTIR. crystallizationsystems.com It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. crystallizationsystems.com Furthermore, it is highly sensitive to changes in the crystal lattice, making it an excellent tool for monitoring crystallization processes and polymorphic transformations of this compound and its derivatives. news-medical.netresearchgate.net For instance, the synthesis of this compound could be monitored by tracking unique Raman peaks for the reactants, intermediates, and the final product. americanpharmaceuticalreview.com

Hypothetical Raman Data for Monitoring a Reaction:

Species Characteristic Raman Peak (cm⁻¹) Observation During Reaction
3-Bromo-5-isopropoxybenzaldehyde (B1447677)1695 (C=O stretch)Intensity decreases
This compound1025 (C-O stretch)Intensity increases
Byproduct X1150Appearance and potential subsequent decrease

This table contains hypothetical data for illustrative purposes.

In Situ NMR Spectroscopy:

In situ NMR spectroscopy provides detailed structural information about molecules in solution during a reaction. This technique is especially useful for identifying and characterizing reactive intermediates. For example, in the synthesis of a Grignard reagent from a bromo-aromatic compound, in situ NMR can be used to follow the disappearance of the starting material's aromatic proton signals and the appearance of new signals corresponding to the organomagnesium species. researchgate.netwalisongo.ac.id While the complexity of the experimental setup can be a limitation, the richness of the data obtained is unparalleled for mechanistic investigations. nih.govresearchgate.net

The application of these in situ techniques to the study of this compound and its derivatives would enable a deeper understanding of their reactivity and facilitate the development of robust and efficient synthetic processes.

Future Research Directions and Challenges in the Chemistry of 3 Bromo 5 Isopropoxyphenyl Methanol

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in utilizing (3-Bromo-5-isopropoxyphenyl)methanol is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green and sustainable chemistry. researchgate.net Classical bromination methods often rely on molecular bromine, a toxic and hazardous reagent. nih.gov Future research should focus on safer, more sustainable alternatives.

Key research objectives include:

In-situ Reagent Generation: Developing methods that generate the brominating agent in situ, such as the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr). nih.gov This approach avoids the handling and transportation of molecular bromine.

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions or the use of greener solvents to minimize waste. researchgate.net The largest single component in most reactions is the solvent, and reducing its volume can significantly decrease energy consumption and waste disposal costs. catsci.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product. catsci.com This involves selecting low-mass reagents where possible, such as using molecular oxygen for oxidation steps. catsci.com

Catalytic C-H Functionalization: Investigating direct C-H activation and functionalization pathways to introduce the bromo or hydroxymethyl groups onto the 3-isopropoxyphenyl scaffold, which could shorten synthetic sequences and reduce waste. nih.gov For instance, the selective synthesis of benzylic alcohols from benzylic C-H bonds using specific oxidants has been demonstrated for other systems. organic-chemistry.org

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Description Potential Advantages Challenges Relevant Findings
Route A: Bromination of 3-Isopropoxyphenylmethanol Direct electrophilic aromatic substitution on a pre-formed alcohol.Potentially a short and direct route.Controlling regioselectivity; potential for side reactions involving the alcohol group.Solvent-free methods have been developed for brominating activated aromatics. researchgate.netresearchgate.net
Route B: Reduction of 3-Bromo-5-isopropoxybenzoic acid/ester Reduction of a carboxylic acid or ester, which may be more readily synthesized.Good control of functional group placement.Requires an additional reduction step; use of hydride reagents can be a cost/safety factor. catsci.comStandard reduction methodologies are well-established.
Route C: Functionalization of 3,5-Dibromoanisole derivative Nucleophilic substitution of one bromine with isopropoxide, followed by conversion of the other bromine (e.g., via lithiation) and reaction with formaldehyde.Utilizes commercially available starting materials.Requires selective mono-substitution and careful control of organometallic intermediates.Selective metal-halogen exchange reactions are a viable strategy for differentiating di-haloarenes. researchgate.net
Route D: In-situ Bromine Generation Use of a flow reactor to generate Br2 from HBr and an oxidant, immediately followed by reaction with the substrate.Enhanced safety, precise control over reaction conditions, reduced hazardous waste.Requires specialized flow chemistry equipment.This protocol has been successfully applied to polybrominate various aromatic substrates with high yields. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

The trifunctional nature of this compound makes it a versatile platform for constructing more complex molecular architectures. Future work should systematically explore the reactivity of each functional group to unlock its full synthetic potential.

Cross-Coupling Reactions: The aryl bromide moiety is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig). synplechem.comacs.org Research should focus on defining the scope and limitations of these reactions with this specific substrate, which could be used for late-stage functionalization of bioactive molecules. synplechem.com

Transformations of the Hydroxymethyl Group: The primary alcohol can be a gateway to numerous other functionalities. Research can explore its oxidation to the corresponding aldehyde or carboxylic acid, conversion to halides for subsequent nucleophilic substitution, or esterification/etherification to introduce diverse side chains. organic-chemistry.org Interestingly, attempts to tosylate substituted benzyl (B1604629) alcohols can sometimes lead to chlorination, a reactivity pathway worth investigating for this compound. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution: While the bromine atom is amenable to coupling, it can also be a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions. vapourtec.com Further electrophilic substitution on the ring is also possible, and computational studies could predict the most likely positions of substitution.

The table below summarizes key potential transformations:

Functional Group Reaction Type Potential Product(s) Significance
Aryl Bromide Suzuki-Miyaura CouplingBiaryl compoundsConstruction of complex molecular scaffolds. synplechem.com
Aryl Bromide Buchwald-Hartwig AminationAryl aminesIntroduction of nitrogen-containing functional groups.
Hydroxymethyl OxidationAldehyde, Carboxylic AcidKey intermediates for further synthesis (e.g., imine formation, amide coupling). sigmaaldrich.com
Hydroxymethyl Deoxyhalogenation (e.g., Appel Reaction)Benzyl HalideCreates a reactive electrophilic site for substitution. researchgate.net
Aromatic Ring Nitration / HalogenationFurther substituted aromaticsModulating the electronic and steric properties of the scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate research, especially in areas like chemical probe development, modern synthesis technologies are crucial. Integrating the synthesis and derivatization of this compound with continuous flow and automated platforms represents a significant research direction.

Flow chemistry offers enhanced safety, better reaction control, and easier scalability compared to traditional batch processes. vapourtec.com It is particularly advantageous for hazardous reactions, such as those involving in-situ generation of bromine, or for reactions requiring high pressure and temperature. nih.govvapourtec.com

Automated synthesis platforms, which can perform entire reaction sequences including workup and purification, can revolutionize the creation of compound libraries based on the this compound scaffold. sigmaaldrich.comhealylab.com These systems enable high-throughput experimentation for reaction optimization and the rapid synthesis of analogues for screening purposes. researchgate.net For example, platforms like the Synple automated synthesizer can perform a wide range of reactions, including Suzuki couplings and amide formation, using pre-filled reagent cartridges. synplechem.comsigmaaldrich.com The combination of flow chemistry with automation provides a powerful tool for efficiently exploring the chemical space around this scaffold. vapourtec.com

Design and Synthesis of Advanced Scaffolds for Chemical Probe Development (non-clinical)

A significant challenge for life sciences researchers is gaining rapid access to novel probe molecules to investigate biological targets. researchgate.net The this compound scaffold is well-suited for the development of such probes for non-clinical applications.

Future research should focus on using this compound as a central building block for creating libraries of molecules for screening. The aryl bromide provides a key diversification point for attaching various recognition elements via cross-coupling. The hydroxymethyl group can act as a linker to attach reporter tags (like biotin) or to connect to other fragments in fragment-based discovery approaches. sigmaaldrich.com

For instance, the scaffold could be elaborated into:

Fragment Libraries: The core molecule itself has properties suitable for fragment-based screening.

PROTAC® Building Blocks: The scaffold could be functionalized and incorporated into the linker or ligand components of proteolysis-targeting chimeras (PROTACs). sigmaaldrich.com

Heterocyclic Scaffolds: The functional groups can be used to construct a variety of heterocyclic systems, which are prevalent in biologically active compounds. wpmucdn.com

Automating the synthesis of these derivatives would be key to generating the chemical diversity needed for successful probe discovery programs. researchgate.netvapourtec.com

Deepening Mechanistic Understanding through Advanced Computational Studies

While experimental work is crucial, a deeper mechanistic understanding of the reactivity of this compound can be achieved through advanced computational studies. Theoretical investigations can provide insights that are difficult to obtain experimentally, guiding future synthetic efforts.

Areas for computational investigation include:

Reaction Mechanisms: Using methods like Density Functional Theory (DFT) to model transition states and reaction pathways for key transformations, such as bromination, cross-coupling, and nucleophilic substitution. This can help explain observed regioselectivity and reactivity.

Substituent Effects: Quantifying the electronic and steric effects of the isopropoxy and bromo groups on the reactivity of the aromatic ring and the hydroxymethyl group.

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives.

Physicochemical Properties: Predicting properties like lipophilicity (XlogP) and aqueous solubility, which are crucial for designing chemical probes. uni.lu

The table below shows computationally predicted properties for this compound.

Property Predicted Value Method/Source
Molecular Formula C10H13BrO2-
Monoisotopic Mass 244.00989 DaPubChemLite uni.lu
XlogP 2.5PubChemLite uni.lu
Predicted Collision Cross Section (CCS) [M+H]+ 146.0 ŲCCSbase uni.lu
Predicted Collision Cross Section (CCS) [M+Na]+ 157.0 ŲCCSbase uni.lu

Economic and Environmental Impact of Research Synthesis Scale-Up

As with any specialty chemical, moving the synthesis of this compound from the lab bench to a larger, research-scale production requires careful consideration of economic and environmental factors. catsci.comlabmanager.com

Economic Considerations:

Reagent and Process Costs: The cost of starting materials, catalysts, and solvents are critical. catsci.com Routes requiring expensive reagents or multiple, low-yielding steps may not be economically viable.

Process Intensification: Adopting modular, continuous manufacturing (flow chemistry) can significantly reduce capital and operational expenditures (CAPEX and OPEX) compared to traditional batch processes. osti.gov This is due to smaller reactor volumes, better energy efficiency, and potential for automation. catsci.comosti.gov

Market Demand: The economic feasibility is tied to the demand from the pharmaceutical, biotechnology, and materials science sectors that would use this compound as a key intermediate. datainsightsmarket.com

Environmental Impact:

Brominated Compounds: Aromatic brominated compounds can be persistent, bioaccumulative, and toxic (PBT). sunstreamglobal.comuseforesight.io Although this compound is not a flame retardant, the general concerns surrounding brominated aromatics necessitate a focus on minimizing their release into the environment.

Waste Management: The synthesis and subsequent use of this compound will generate waste streams. A major source of pollution from brominated compounds comes from waste management and disposal. sunstreamglobal.comuseforesight.io Therefore, developing processes with high atom economy and efficient recycling or treatment of waste is paramount. catsci.com

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states for substitution or oxidation reactions, highlighting electronic effects of bromine and isopropoxy groups.
  • Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating interactions between the compound’s hydroxyl/bromine groups and active sites.
  • MD simulations : Assess stability of derivatives in solvated environments, guiding solvent selection for reactions .

How does the isopropoxy group influence regioselectivity in cross-coupling reactions?

Advanced
The isopropoxy group’s electron-donating nature directs electrophilic substitution to the para position relative to bromine. In Suzuki-Miyaura couplings, steric bulk may limit accessibility, favoring smaller palladium catalysts (e.g., Pd(PPh3_3)4_4) over bulky ligands. Contrast with methoxy analogs shows reduced yields due to increased steric hindrance .

What crystallographic challenges arise when resolving the structure of halogenated analogs, and how are they addressed?

Advanced
Heavy atoms like bromine cause absorption anomalies. Solutions include:

  • Multi-scan corrections : Apply empirical absorption models during data collection.
  • High-resolution data : Use synchrotron radiation for weak reflections.
  • SHELXT integration: Combines dual-space methods for phase determination in low-symmetry crystals .

What are the implications of solvent choice on the oxidation of the methanol group to a carbonyl?

Advanced
Oxidation to aldehyde/carboxylic acid is solvent-dependent:

  • Aqueous KMnO4_4 : Requires acidic conditions (H2_2SO4_4) but risks over-oxidation.
  • Swern oxidation (oxalyl chloride/DMSO) : Anhydrous DCM preserves the isopropoxy group, yielding aldehyde selectively.
  • TEMPO/NaClO : Mild conditions (pH 9–10) minimize side reactions .

How do electronic effects of substituents impact the compound’s UV-Vis spectral properties?

Advanced
The bromine atom (strong σ-donor) and isopropoxy group (weak π-donor) alter conjugation:

  • Bromine : Redshifts absorbance due to n→σ* transitions (~290 nm).
  • Isopropoxy : Minimal π-conjugation, resulting in lower extinction coefficients compared to methoxy analogs.
  • Solvent effects : Polar solvents (MeOH) cause bathochromic shifts via hydrogen bonding .

What safety protocols are critical when handling brominated phenolic compounds?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • PPE : Nitrile gloves and goggles prevent skin/eye contact.
  • Waste disposal : Neutralize brominated waste with NaHSO3_3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.